molecular formula C14H16F3NO2 B15250155 tert-Butyl 5-(trifluoromethyl)isoindoline-2-carboxylate

tert-Butyl 5-(trifluoromethyl)isoindoline-2-carboxylate

Cat. No.: B15250155
M. Wt: 287.28 g/mol
InChI Key: DJMFVHCWRJHENZ-UHFFFAOYSA-N
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Description

tert-Butyl 5-(trifluoromethyl)isoindoline-2-carboxylate is a chemical compound with the molecular formula C14H16F3NO2. It is a derivative of isoindoline, a bicyclic compound containing a nitrogen atom in one of the rings. The trifluoromethyl group attached to the isoindoline ring enhances the compound’s chemical stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

The synthesis of tert-Butyl 5-(trifluoromethyl)isoindoline-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as isoindoline and trifluoromethylating agents.

    Reaction Conditions: The reaction is often carried out under mild conditions using a copper-catalyzed direct trifluoromethylthiolation method.

    Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

tert-Butyl 5-(trifluoromethyl)isoindoline-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group, which is an electron-withdrawing group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 5-(trifluoromethyl)isoindoline-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 5-(trifluoromethyl)isoindoline-2-carboxylate involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with specific enzymes and receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl 5-(trifluoromethyl)isoindoline-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts enhanced stability and reactivity, making it a valuable intermediate in various chemical syntheses and applications.

Properties

Molecular Formula

C14H16F3NO2

Molecular Weight

287.28 g/mol

IUPAC Name

tert-butyl 5-(trifluoromethyl)-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C14H16F3NO2/c1-13(2,3)20-12(19)18-7-9-4-5-11(14(15,16)17)6-10(9)8-18/h4-6H,7-8H2,1-3H3

InChI Key

DJMFVHCWRJHENZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C(F)(F)F

Origin of Product

United States

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